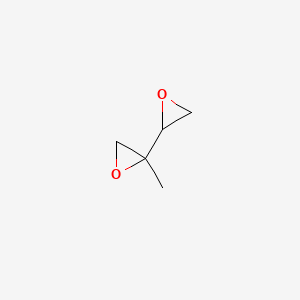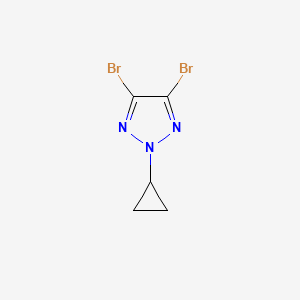
4,5-Dibromo-2-cyclopropyl-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-2-cyclopropyl-2H-1,2,3-triazole is a chemical compound with the molecular formula C5H4Br2N3 It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dibromo-2-cyclopropyl-2H-1,2,3-triazole can be synthesized through various methods. One common approach involves the bromination of 2-cyclopropyl-1H-1,2,3-triazole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-cyclopropyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 4,5-dihydro-2-cyclopropyl-1H-1,2,3-triazole using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can be performed to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-5-bromo-2-cyclopropyl-1H-1,2,3-triazole .
Scientific Research Applications
4,5-Dibromo-2-cyclopropyl-2H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dibromo-2-cyclopropyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-2H-1,2,3-triazole: Similar in structure but lacks the cyclopropyl group.
4,5-Dibromo-1H-1,2,3-triazole: Another structural isomer with different electronic properties.
2-Cyclopropyl-1H-1,2,3-triazole: Lacks the bromine atoms, resulting in different reactivity and applications.
Uniqueness
4,5-Dibromo-2-cyclopropyl-2H-1,2,3-triazole is unique due to the presence of both bromine atoms and the cyclopropyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity as an enzyme inhibitor.
Properties
Molecular Formula |
C5H5Br2N3 |
|---|---|
Molecular Weight |
266.92 g/mol |
IUPAC Name |
4,5-dibromo-2-cyclopropyltriazole |
InChI |
InChI=1S/C5H5Br2N3/c6-4-5(7)9-10(8-4)3-1-2-3/h3H,1-2H2 |
InChI Key |
ODQPARIVNGDUMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2N=C(C(=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13455784.png)
amine dihydrochloride](/img/structure/B13455795.png)

![1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminehydrochloride](/img/structure/B13455832.png)
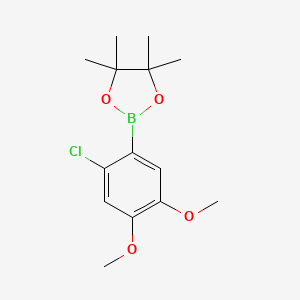
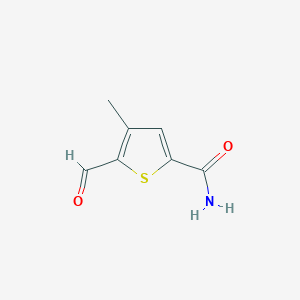
![5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride](/img/structure/B13455840.png)
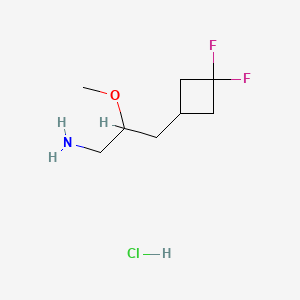

![Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate](/img/structure/B13455862.png)
